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molecular formula C10H18O2 B8667919 3-(3-Methylcyclohexyl)propanoic acid CAS No. 67451-77-8

3-(3-Methylcyclohexyl)propanoic acid

Cat. No. B8667919
M. Wt: 170.25 g/mol
InChI Key: XEUUTAGUTIEOGB-UHFFFAOYSA-N
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Patent
US08709994B2

Procedure details

5% Ru/Al2O3 (3 g, 5 wt %), (2E)-3-(3-methylphenyl)acrylic acid (60 g, 0.37 mol) and acetic acid (300 mL) were charged into a 500 mL autoclave vessel. The mixture was vigorously stirred under a hydrogen atmosphere (40 bar) at 150° C., for 3 days. The catalyst was filtered and the product was dissolved in ethyl acetate (500 mL), washed with water (500 mL) and brine (500 mL). The organic phase was dried over sodium sulphate, filtered and evaporated to yield crude 3-(3-methylcyclohexyl)propanoic acid (60 g, 0.35 mol, 95% yield) as a colourless oil.
[Compound]
Name
Ru Al2O3
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](/[CH:8]=[CH:9]/[C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1>C(O)(=O)C>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:3]1

Inputs

Step One
Name
Ru Al2O3
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
CC=1C=C(C=CC1)/C=C/C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred under a hydrogen atmosphere (40 bar) at 150° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with water (500 mL) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1CC(CCC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mol
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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